molecular formula C17H18N2O3S B4576972 N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B4576972
M. Wt: 330.4 g/mol
InChI Key: CZMZVBOPGYWWDN-UHFFFAOYSA-N
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Description

N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy. MI-773 is a p53-MDM2 interaction inhibitor that disrupts the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This disruption leads to the stabilization and activation of p53, which can induce apoptosis and cell cycle arrest in cancer cells.

Scientific Research Applications

Structural Chemistry and Supramolecular Assembly

Studies have explored the structural aspects of derivatives related to N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide, specifically examining how substitutions affect supramolecular assembly. For instance, derivatives have been synthesized and their crystal structures determined, revealing insights into intermolecular interactions through Hirshfeld surface analysis. These findings contribute to understanding the molecular geometry and the potential for developing new materials or pharmaceutical compounds (Dey et al., 2015).

Pharmaceutical Development

Research in pharmaceutical development has involved the synthesis of various sulfonamide derivatives, including efforts to create compounds with potential anti-inflammatory, analgesic, or antiarrhythmic properties. For example, the differential pulse polarographic determination of Nimesulide, a related sulfonamide, highlights the methodological advancements in pharmaceutical analysis (Álvarez-Lueje et al., 1997). Another study focused on the microbial reduction of specific sulfonamide derivatives to produce chiral intermediates for the synthesis of beta-receptor antagonists (Patel et al., 1993).

Analytical and Biochemical Applications

The interaction of sulfonamide derivatives with other molecules has been a topic of study, indicating applications in analytical chemistry and biochemistry. For instance, the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore, offers a colorimetric assay of lipid peroxidation, showcasing the potential of sulfonamide derivatives in developing analytical methodologies (Gerard-Monnier et al., 1998).

Material Science and Catalysis

Research has also extended to material science, where sulfonamide derivatives have been used as catalysts. For example, PEG-SO3H has been utilized as a polymeric catalyst for the synthesis of bis(indolyl)methanes, highlighting the role of these compounds in green chemistry and catalysis (Hasaninejad et al., 2011).

Properties

IUPAC Name

N-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-11-14-5-3-4-6-16(14)19(12)17(20)13-7-9-15(10-8-13)18-23(2,21)22/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMZVBOPGYWWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
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N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
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N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
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N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 5
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Reactant of Route 6
N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide

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